molecular formula C8H11NO2 B1330469 3,5-Dihydroxybenzeneethanamine

3,5-Dihydroxybenzeneethanamine

Cat. No.: B1330469
M. Wt: 153.18 g/mol
InChI Key: MCRRJJIDXUJDBN-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzeneethanamine is a phenethylamine derivative featuring a benzene ring substituted with hydroxyl groups at the 3 and 5 positions and an ethanamine side chain. The compound’s hydroxyl groups confer polarity and metal-chelating capabilities, while the ethanamine moiety may influence biological activity, such as interactions with proteins or nucleic acids.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-(2-aminoethyl)benzene-1,3-diol

InChI

InChI=1S/C8H11NO2/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5,10-11H,1-2,9H2

InChI Key

MCRRJJIDXUJDBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)CCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

(a) 3,5-Dimethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzeneethanamine (CAS 207740-41-8)
  • Substituents : Methoxy groups at 3,5 positions; propenyloxy group at position 3.
  • Molecular Weight : 251.32 g/mol.
  • Key Differences: Methoxy groups reduce acidity compared to hydroxyl groups, enhancing lipophilicity. This compound’s increased hydrophobicity may improve membrane permeability but reduce water solubility .
(b) (3,5-Dihydroxyphenyl)methanol Derivatives
  • Substituents : Hydroxymethyl group at the benzene core.
  • Synthesis : Prepared via nucleophilic substitution in DMF with cesium carbonate, yielding fluorescent dendrimers (e.g., compounds 6 , 7 , and 10 ) .
  • Key Differences : The hydroxymethyl group replaces the ethanamine chain, prioritizing applications in fluorescence-based materials over bioactivity.
(c) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Substituents : 3,4-dihydroxy groups and an acrylic acid side chain.
  • Molecular Weight : 180.16 g/mol.
  • Key Differences : The catechol (3,4-dihydroxy) structure enhances antioxidant activity and enzyme inhibition compared to 3,5-dihydroxy isomers. The acrylic acid group enables conjugation with biomolecules, unlike the ethanamine group .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Solubility Key Properties
3,5-Dihydroxybenzeneethanamine 3,5-OH, ethanamine 153.18* Moderate in water Polar, chelates metals
3,5-Dimethoxy-4-propenyloxy analog 3,5-OCH₃, 4-propenyloxy 251.32 Low water solubility Lipophilic, reactive
(3,5-Dihydroxyphenyl)methanol 3,5-OH, hydroxymethyl ~200–300 (varies) Soluble in DMF Fluorescent, dendrimer core
Caffeic acid 3,4-OH, acrylic acid 180.16 Water-soluble Antioxidant, UV-absorbing

*Calculated based on molecular formula C₈H₁₁NO₂.

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